molecular formula C10H11BrClFO B14047453 1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene

1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene

Cat. No.: B14047453
M. Wt: 281.55 g/mol
InChI Key: SSEVZLALNJVNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C10H11BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene typically involves the halogenation of a benzene derivative. One common method is the bromination of 4-chloro-2-(fluoromethoxy)benzene using bromopropane in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

    Oxidation: Products include alcohols, aldehydes, or ketones.

    Reduction: Products include alkanes or partially reduced intermediates.

Scientific Research Applications

1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of halogen atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The compound may undergo metabolic transformations, leading to the formation of active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-phenylpropane: Similar in structure but lacks the chlorine and fluorine atoms.

    4-Chloro-2-(fluoromethoxy)benzene: Similar but lacks the bromopropyl group.

    Bromobenzene: A simpler structure with only a bromine atom attached to the benzene ring.

Uniqueness

1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H11BrClFO

Molecular Weight

281.55 g/mol

IUPAC Name

1-(3-bromopropyl)-4-chloro-2-(fluoromethoxy)benzene

InChI

InChI=1S/C10H11BrClFO/c11-5-1-2-8-3-4-9(12)6-10(8)14-7-13/h3-4,6H,1-2,5,7H2

InChI Key

SSEVZLALNJVNFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCF)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.